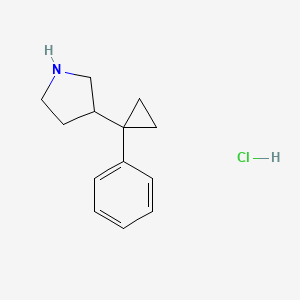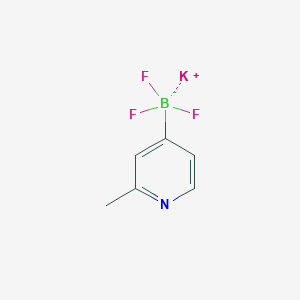
Potassium trifluoro(2-methylpyridin-4-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-methylpyridin-4-yl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and reactivity in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methylpyridin-4-yl)boranuide typically involves the reaction of 2-methylpyridine with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production of potassium trifluoro(2-methylpyridin-4-yl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-methylpyridin-4-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted pyridine derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-methylpyridin-4-yl)boranuide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium trifluoro(2-methylpyridin-4-yl)boranuide exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions to form new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-methylpyridin-4-yl)boranuide is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
Eigenschaften
Molekularformel |
C6H6BF3KN |
|---|---|
Molekulargewicht |
199.03 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-methylpyridin-4-yl)boranuide |
InChI |
InChI=1S/C6H6BF3N.K/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;/q-1;+1 |
InChI-Schlüssel |
FFZGTFMXAAJRKU-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=NC=C1)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13462997.png)
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)

![Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13463010.png)
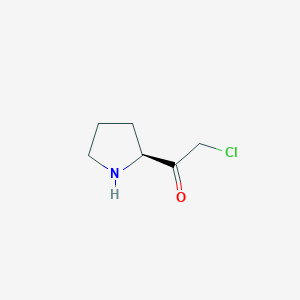
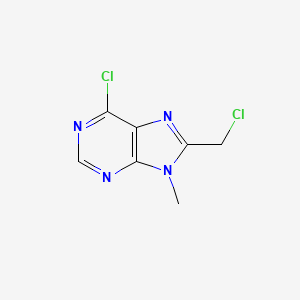
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13463015.png)
![4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride](/img/structure/B13463016.png)
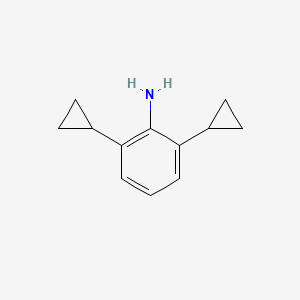
![[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane](/img/structure/B13463042.png)
![6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid](/img/structure/B13463045.png)
![3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13463046.png)
